(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
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Overview
Description
(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fused bicyclic structure, which imparts unique chemical and physical properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves cyclization reactions. One common method is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, a mixture of FeCl3 and polyvinyl pyrrolidine (PVP) can be used to accelerate the addition of the dicarbonyl compound to a double bond, followed by intramolecular cyclization . This method yields the desired product with high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Functionalized pyrazole derivatives with various substituents.
Scientific Research Applications
(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler structure with similar biological activities but less specificity.
Pyranopyrazole: Contains an additional oxygen atom, offering different pharmacological properties.
Indazole: A benzene-fused pyrazole with distinct biological activities.
Uniqueness
(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its fused bicyclic structure, which provides enhanced stability and specificity in biological systems. This structural feature allows for more targeted interactions with molecular targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(6S)-3,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C7H11N3/c1-4-6-3-8-5(2)7(6)10-9-4/h5,8H,3H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
SFJYIMWSNRYJDN-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1C2=NNC(=C2CN1)C |
Canonical SMILES |
CC1C2=NNC(=C2CN1)C |
Origin of Product |
United States |
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